Diethyl 4,4'-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
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Overview
Description
Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a complex organic compound with a unique structure that includes a benzene ring and multiple pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) typically involves the reaction of benzene-1,4-dicarbaldehyde with 1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Benzene-1,4-diylbis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile): Similar structure but different functional groups.
1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]: Similar benzene-based structure but lacks the pyrimidine rings.
Uniqueness
Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is unique due to its combination of benzene and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H34N4O6 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[4-(5-ethoxycarbonyl-1,3,6-trimethyl-2-oxo-4H-pyrimidin-4-yl)phenyl]-1,3,6-trimethyl-2-oxo-4H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H34N4O6/c1-9-35-23(31)19-15(3)27(5)25(33)29(7)21(19)17-11-13-18(14-12-17)22-20(24(32)36-10-2)16(4)28(6)26(34)30(22)8/h11-14,21-22H,9-10H2,1-8H3 |
InChI Key |
NOJOHPUFJSMZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1C2=CC=C(C=C2)C3C(=C(N(C(=O)N3C)C)C)C(=O)OCC)C)C)C |
Origin of Product |
United States |
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